

Initial studies on Elvitegravir's efficacy and safety profile

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An In-depth Technical Guide on the Initial Efficacy and Safety Profile of Elvitegravir

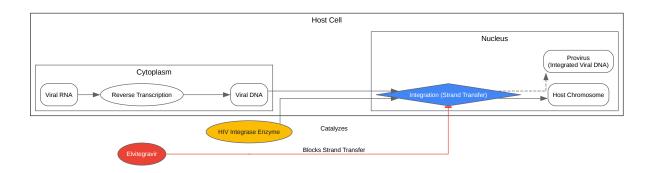
Introduction

Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Developed by Gilead Sciences under license from Japan Tobacco, it was the second INSTI to be submitted for regulatory approval.[2][3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, a critical component for viral replication, thereby preventing the integration of viral DNA into the host cell's genome.[4][5] This mechanism blocks the formation of the HIV-1 provirus and halts the propagation of the infection.[1] Due to its metabolic profile, elvitegravir requires pharmacokinetic enhancement with a boosting agent, such as ritonavir or cobicistat, to achieve a once-daily dosing regimen. [2][6] This guide provides a detailed overview of the initial studies that characterized the efficacy, safety, and pharmacological profile of elvitegravir.

Core Mechanism of Action

Elvitegravir specifically targets the strand transfer step of the HIV DNA integration process.[4] After the virus enters a host cell, its RNA is reverse-transcribed into double-stranded DNA. The HIV-1 integrase enzyme then processes the ends of this viral DNA and facilitates its transfer into the host cell's nucleus. The final step is the covalent insertion, or integration, of the viral DNA into the host's chromosomal DNA, a process catalyzed by integrase.[7] Elvitegravir binds to the active site of the integrase enzyme, effectively blocking the strand transfer reaction and preventing the viral genome from becoming a permanent part of the host cell's DNA.[4][7]





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Caption: Mechanism of Action of Elvitegravir in HIV Replication.

Early Efficacy Studies

Initial clinical trials demonstrated elvitegravir's potent antiviral activity in both treatment-naïve and treatment-experienced individuals with HIV-1 infection.

Dose-Ranging Monotherapy Study

An early dose-ranging study evaluated elvitegravir as a short-term monotherapy for 10 days in 40 HIV-infected patients. The trial included various doses and a ritonavir-boosted arm. All regimens resulted in significant reductions in HIV RNA compared to placebo, establishing the drug's antiviral efficacy.[2]

Phase 2 Study in Treatment-Experienced Patients (NCT00298350)

A pivotal Phase 2, randomized, controlled, 48-week study assessed different doses of once-daily, ritonavir-boosted elvitegravir against a comparator ritonavir-boosted protease inhibitor (CPI/r) in 278 treatment-experienced subjects.[2][8] The primary endpoint was the time-



weighted average change from baseline in HIV RNA through week 24 (DAVG24).[8][9] The 20 mg dose arm was discontinued early due to inferiority.[2][8] The 50 mg arm proved non-inferior to the CPI/r, while the 125 mg arm demonstrated statistical superiority, leading to the selection of higher doses for Phase 3 development.[2][8][9]

Treatment Arm	Number of Subjects (Randomized)	Mean Change in HIV-1 RNA (log10 copies/mL) at Week 24 (DAVG24)	Outcome vs. Comparator
Elvitegravir 50 mg + Ritonavir	Varies by analysis	-1.44	Non-inferior
Elvitegravir 125 mg + Ritonavir	Varies by analysis	-1.66	Superior (p=0.021)
Comparator PI + Ritonavir	Varies by analysis	-1.19	-
Data sourced from multiple reports of the same Phase 2 study. [2][8][9]			

Phase 2 Study in Treatment-Naïve Patients

A separate Phase 2 study evaluated the safety and efficacy of a fixed-dose combination of elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate (EVG/COBI/FTC/TDF) compared to efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF) in treatment-naïve adults. The elvitegravir-based regimen showed a more rapid initial decline in viral load and achieved high rates of virologic suppression.[10]



Treatment Arm	Number of Subjects	Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 24	Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 48
EVG/COBI/FTC/TDF	48	90%	90%
EFV/FTC/TDF	23	83%	83%
Data from a Phase 2 study in treatment- naïve adults.[10]			

Safety and Tolerability Profile

Initial studies found elvitegravir to be generally well-tolerated.[2][8] The most common side effects were gastrointestinal in nature.[3] In a comparative study with an efavirenz-based regimen, the elvitegravir combination was associated with a lower incidence of central nervous system and psychiatric adverse events.[10]

Adverse Event	Frequency in Clinical Trials	
Diarrhea	7%	
Nausea	4%	
Headache	>1%	
Tiredness	>1%	
Vomiting	>1%	
Rashes	>1%	
Data from early clinical trial safety summaries. [3]		

Pharmacokinetic Profile

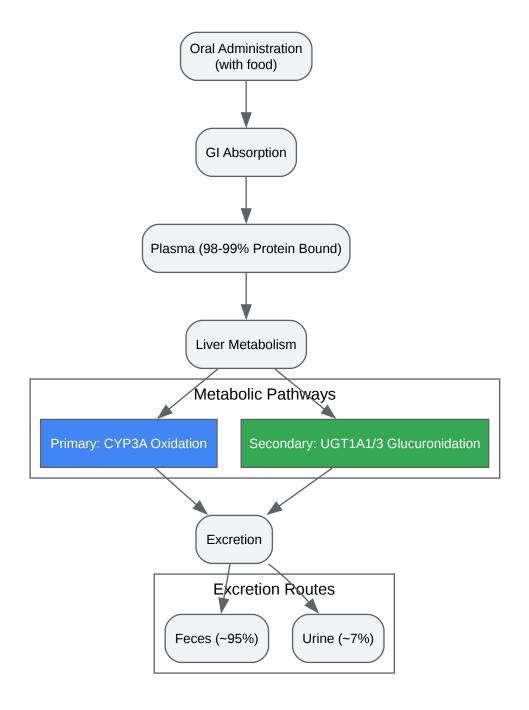


The pharmacokinetic properties of elvitegravir necessitate co-administration with a boosting agent for a once-daily dosing schedule.

Absorption, Metabolism, and Excretion

Elvitegravir is absorbed orally, with peak plasma concentrations reached 3-4 hours post-dose. [2] Its absorption is significantly increased (three-fold) when taken with food. [2] The drug is highly protein-bound (98-99%) in the bloodstream. [3][11] Metabolism occurs primarily in the liver through the cytochrome P450 3A (CYP3A) enzyme system, with a secondary pathway involving glucuronidation by UGT1A1/3 enzymes. [1][2][3] Excretion is predominantly through feces (~95%), with a small fraction eliminated in the urine. [2][3]





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Caption: Pharmacokinetic Pathway of Elvitegravir.

Role of Pharmacokinetic Boosting

When administered alone, elvitegravir has a short half-life of approximately 3 hours.[2] Co-administration with a potent CYP3A inhibitor like ritonavir or cobicistat blocks its primary metabolic pathway. This "boosting" effect substantially increases elvitegravir's plasma



concentrations and prolongs its half-life to around 9 hours, making a once-daily dose feasible and effective.[2][6]

Pharmacokinetic Parameter	Value (Boosted with Ritonavir)
Time to Cmax (Tmax)	4 hours
Plasma Half-life (t½)	8.7 - 13.7 hours
Protein Binding	98-99%
Primary Metabolism	CYP3A (inhibited by booster)
Primary Excretion Route	Feces (~95%)
Data compiled from pharmacokinetic studies.[2] [3]	

In-Vitro Resistance Profile

Early in-vitro studies and analyses from clinical trials identified several key amino acid substitutions in the HIV-1 integrase enzyme that confer resistance to elvitegravir. The development of resistance was found to be more rapid compared to second-generation INSTIs. [12]

Primary Elvitegravir Resistance-Associated Mutations (RAMs):

- T66I/A/K
- E92Q/G
- T97A
- S147G
- Q148R/H/K
- N155H



These mutations, particularly those at positions Q148 and N155, can lead to cross-resistance with the first-generation INSTI, raltegravir.[13][14]

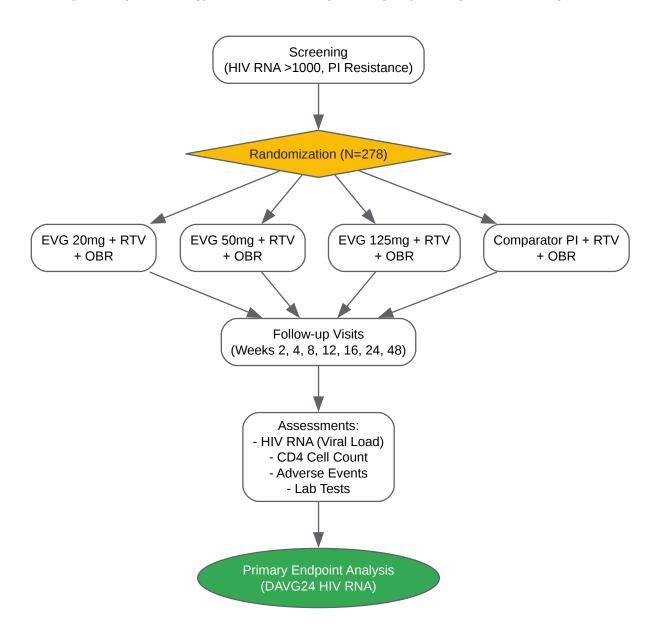
Experimental Protocols: Phase 2 Study in Treatment-Experienced Adults (NCT00298350)

This section details the methodology for a key initial study that established the dose-response and non-inferiority of elvitegravir.[8][9]

- Study Design: A Phase 2, randomized, multicenter, active-controlled, double-blind (for elvitegravir dose), 48-week trial.
- Patient Population:
 - Inclusion Criteria: HIV-1 infected adults, plasma HIV-1 RNA levels ≥1,000 copies/mL, documented evidence of at least one protease inhibitor resistance mutation, and on a stable antiretroviral regimen.
 - Exclusion Criteria: History of treatment with an integrase inhibitor, pregnancy, or significant hepatic or renal impairment.
- Treatment Regimens:
 - Elvitegravir Arms: Subjects were randomized to receive elvitegravir at a dose of 20 mg, 50 mg, or 125 mg, administered orally once daily. All elvitegravir doses were boosted with ritonavir 100 mg once daily.
 - Comparator Arm: Subjects received a ritonavir-boosted comparator protease inhibitor (CPI/r), selected by the investigator based on resistance testing.
 - Background Therapy: All subjects received an optimized background regimen consisting of nucleoside/nucleotide reverse-transcriptase inhibitors (NRTIs) with or without the fusion inhibitor enfuvirtide (T-20).
- Efficacy Assessments:



- Primary Endpoint: Time-weighted average change from baseline in plasma HIV-1 RNA level through 24 weeks (DAVG24).
- Secondary Endpoints: Proportion of subjects with HIV-1 RNA <50 copies/mL and <400 copies/mL at weeks 24 and 48; change from baseline in CD4+ cell count.
- Safety Assessments: Monitoring of adverse events, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis) throughout the study.



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Caption: Workflow for a Phase 2 Dose-Ranging Clinical Trial of Elvitegravir.



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